molecular formula C9H14O5 B8521169 (3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol

(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol

Cat. No.: B8521169
M. Wt: 202.20 g/mol
InChI Key: QLJLIXRDKFAGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol is an organic compound with the molecular formula C9H14O5 It is a derivative of cyclopentane, featuring a hydroxyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol can be achieved through several methods. One common approach involves the esterification of 4-Hydroxy-cyclopentane-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: 4-Oxo-cyclopentane-1,2-dicarboxylic acid, dimethyl ester.

    Reduction: 4-Hydroxy-cyclopentane-1,2-dimethanol.

    Substitution: 4-Alkoxy-cyclopentane-1,2-dicarboxylic acid, dimethyl ester.

Scientific Research Applications

(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionalities allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-cyclopentane-1,2-dicarboxylic acid: Lacks the ester groups, making it less lipophilic.

    Cyclopentane-1,2-dicarboxylic acid, dimethyl ester: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.

    4-Methoxy-cyclopentane-1,2-dicarboxylic acid, dimethyl ester: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and interactions.

Uniqueness

(3R,4R)-3,4-Bis(Methyloxycarbonyl)cyclopentanol is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

dimethyl 4-hydroxycyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C9H14O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h5-7,10H,3-4H2,1-2H3

InChI Key

QLJLIXRDKFAGFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CC1C(=O)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (1.11 g, 0.029 mol) was added to a stirred solution of (1R,2S)-4-oxo-cyclopentane1,2-dicarboxylic acid dimethyl ester (4.88 g, 0.0244 mol) in methanol (300 mL) at 0° C. After 1 h the reaction was quenched with 90 ml brine, concentrated and extracted with ethyl acetate. The organic phases were pooled, dried, filtered and concentrated. The crude product was purified by flash column chromatography (toluene/ethyl acetate 1:1) which gave the title compound (3.73 g, 76%) as a yellow oil.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
4.88 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.